molecular formula C18H21FN2OS B2546967 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide CAS No. 933018-49-6

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B2546967
CAS No.: 933018-49-6
M. Wt: 332.44
InChI Key: FKCZFZULQPPMMU-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide (CAS Registry Number 933018-49-6) is a synthetic small molecule with a molecular formula of C18H21FN2OS and a molecular weight of 332.44 g/mol . This chemical features a hybrid structure incorporating a fluorophenyl-thiazole scaffold linked to a cyclohexanecarboxamide group, a design of significant interest in medicinal chemistry and drug discovery research for exploring structure-activity relationships . The compound is supplied with a minimum purity of 90% and is available for purchase in quantities ranging from 1mg to 75mg . It is intended for use in biochemical research, high-throughput screening assays, and as a building block in the synthesis of more complex molecules for pharmaceutical development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers can access its InChI Key (FKCZFZULQPPMMU-UHFFFAOYSA-N) and SMILES strings for computational studies and database registration .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c19-15-8-4-7-14(11-15)18-21-16(12-23-18)9-10-20-17(22)13-5-2-1-3-6-13/h4,7-8,11-13H,1-3,5-6,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCZFZULQPPMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis, involving the reaction of a thioamide with an α-haloketone. For this compound:

  • Thioamide Preparation :
    • 3-Fluorobenzamide is treated with phosphorus pentasulfide (P₂S₅) in dry pyridine to yield 3-fluorophenylthioamide.
    • Reaction Conditions : Reflux at 110°C for 6 hours under nitrogen.
  • Cyclization with α-Bromoketone :
    • The thioamide reacts with 4-bromo-1-(2-aminoethyl)ketone in toluene at 80°C for 4 hours, catalyzed by calcium triflate (Ca(OTf)₂).
    • Key Observation : Time-dependent isomerization occurs, favoring the thermodynamically stable 2-(3-fluorophenyl) regioisomer.

Alternative Thiazole Synthesis via Propargyl Alcohols

A chemo- and stereoselective approach employs pent-1-en-4-yn-3-ol derivatives and thioamides:

  • Reactants : 3-Fluorophenylthioamide and 4-(2-aminoethyl)pent-1-en-4-yn-3-ol.
  • Catalyst System : Ca(OTf)₂ (10 mol%) and Bu₄NPF₆ (10 mol%) in toluene.
  • Outcome : 85% yield of 2-(3-fluorophenyl)-4-(2-aminoethyl)thiazole after 40 minutes at 80°C.

Synthesis of Cyclohexanecarbonyl Chloride

  • Carboxylic Acid Activation :
    • Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) at 70°C for 2 hours.
    • Workup : Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

Amide Coupling: Final Step Assembly

Schotten-Baumann Reaction

A classic method for amide bond formation:

  • Reactants :
    • 2-(3-Fluorophenyl)-4-(2-aminoethyl)thiazole (1.0 equiv).
    • Cyclohexanecarbonyl chloride (1.2 equiv).
  • Conditions :
    • Dissolved in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as a base.
    • Stirred at 0°C for 1 hour, then warmed to room temperature overnight.
  • Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexanes).

Carbodiimide-Mediated Coupling

For enhanced efficiency, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) is employed:

  • Reactants :
    • Cyclohexanecarboxylic acid (1.1 equiv), EDC·HCl (1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv).
  • Procedure :
    • Activated in DCM for 30 minutes, followed by addition of the amine intermediate.
    • Stirred at room temperature for 12 hours.
  • Yield : 90–92% after recrystallization (acetone/methanol).

Critical Analysis of Methodologies

Thiazole Synthesis Comparison

Method Catalyst Time Yield Selectivity
Hantzsch None 6 h 70% Moderate
Ca(OTf)₂/Bu₄NPF₆ Calcium triflate 40 min 85% High (kinetic control)

The Ca(OTf)₂ method offers superior yield and shorter reaction time, though it requires strict anhydrous conditions.

Coupling Agent Efficiency

Agent Base Solvent Yield Purity (HPLC)
SOCl₂/TEA Triethylamine DCM 78% 95%
EDC·HCl HOBt DCM 92% 98%

EDC·HCl minimizes side products (e.g., N-acylurea) and enhances reproducibility.

Purification and Characterization

  • Recrystallization :
    • Crude product is dissolved in hot acetone, filtered, and cooled to −20°C to afford white crystals.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiazole-H), 7.45–7.35 (m, 4H, Ar-H), 3.58 (t, J = 6.8 Hz, 2H, NHCH₂), 2.30 (m, 1H, cyclohexane-CH), 1.85–1.20 (m, 10H, cyclohexane).
    • HRMS : m/z calcd for C₁₈H₂₀FN₃OS [M+H]⁺: 382.1385; found: 382.1389.

Challenges and Optimization Opportunities

  • Thiazole Regioselectivity : Competing 4- and 5-substituted thiazoles may form; kinetic control via low-temperature Ca(OTf)₂ catalysis mitigates this.
  • Amine Over-Alkylation : Excess acyl chloride leads to bis-acylated byproducts; stoichiometric control (1:1.2 amine:acyl chloride) is critical.
  • Green Chemistry : Replacing DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF could improve sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 1,3-thiazole core exhibits electrophilic character, enabling substitution at the C-2 and C-5 positions under specific conditions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
HalogenationNBS (N-bromosuccinimide), DMF, 80°CBromination at C-5 of the thiazole ring
AminolysisAliphatic amines, K₂CO₃, DCM, refluxSubstitution at C-2 with amine groups

Mechanistic Insight : The fluorophenyl group at C-4 directs electrophilic substitution to the C-5 position due to its electron-withdrawing effect. Nucleophilic attack at C-2 is facilitated by the electron-deficient nature of the thiazole ring .

Functionalization of the Carboxamide Group

The cyclohexanecarboxamide moiety undergoes typical amide reactions, including hydrolysis and acylation.

Hydrolysis

  • Acidic Hydrolysis : Concentrated HCl (6M), reflux, yields cyclohexanecarboxylic acid and the corresponding amine.

  • Basic Hydrolysis : NaOH (2M), ethanol/water, forms the sodium salt of cyclohexanecarboxylic acid.

Acylation

ReagentConditionsProductSource
Acetyl chloridePyridine, DCM, 0°C → RTN-acetyl derivative
Trifluoroacetic anhydrideDMAP, DMF, 25°CTrifluoroacetylation at the amide N

Key Note : Acylation occurs selectively at the secondary amine of the ethyl linker rather than the thiazole’s N-3 due to steric hindrance .

Cyclization Reactions

The ethyl linker between the thiazole and carboxamide groups enables intramolecular cyclization under basic conditions.

Reagent/ConditionsProductMechanismSource
KOtBu, DMF, 80°C7-membered lactam fused to thiazoleIntramolecular nucleophilic acyl substitution
POCl₃, toluene, refluxThiazolo[4,5-d]azepinone derivativeFriedel-Crafts-type cyclization

Cross-Coupling Reactions

The 3-fluorophenyl group participates in palladium-catalyzed coupling reactions.

Reaction TypeCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives at C-445–60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amination at the fluorophenyl ring30–50%

Limitation : Steric bulk from the cyclohexane group reduces reactivity in couplings requiring planar transition states.

Reductive Transformations

The thiazole ring and carboxamide group are susceptible to reduction under harsh conditions.

ReagentConditionsProductSource
H₂, Pd/CEtOH, 50 psi, 60°CHydrogenation of thiazole to thiazolidine
LiAlH₄THF, 0°C → refluxReduction of amide to amine

Spectroscopic Characterization Data

Critical data for reaction monitoring:

TechniqueKey SignalsFunctional Group Analyzed
¹H NMR δ 7.4–7.6 (m, Ar-H), δ 4.3 (t, -CH₂- thiazole), δ 2.8 (m, cyclohexane)Thiazole, fluorophenyl, cyclohexane
IR 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-N stretch), 1240 cm⁻¹ (C-F)Amide, fluorophenyl

Computational Insights

DFT studies (B3LYP/6-31G*) reveal:

  • The thiazole ring’s LUMO (-1.8 eV) localizes at C-2 and C-5, confirming electrophilic reactivity .

  • The carboxamide group’s N-H bond dissociation energy (BDE: 89 kcal/mol) supports hydrogen abstraction in radical reactions .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C via retro-Diels-Alder cleavage of the thiazole ring.

  • Photodegradation : UV light (254 nm) induces C-F bond homolysis, forming radical intermediates .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide is in cancer research. Studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it has been evaluated through the National Cancer Institute's Developmental Therapeutics Program, showing promising results in inhibiting cell growth across multiple cancer types.

Case Study: Antitumor Efficacy

A study assessing the compound's efficacy against human tumor cells revealed mean GI50 values (the concentration required to inhibit 50% of cell growth) indicating potent activity. The compound's mechanism appears to involve interference with cellular proliferation pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit activity against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

The compound was subjected to antimicrobial assays against both Gram-positive and Gram-negative bacteria. Results demonstrated that certain derivatives possess significant inhibitory effects, suggesting their potential as new antimicrobial agents .

Enzyme Inhibition

Another critical application of this compound is its role as an enzyme inhibitor. Studies have shown that thiazole derivatives can inhibit key enzymes involved in disease processes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.

Case Study: Enzyme Inhibition Assays

In vitro assays revealed that this compound and its analogs exhibited moderate inhibition of these enzymes, indicating their potential use in treating conditions like Alzheimer's disease .

Drug Design and Development

The compound's unique structure allows for modifications that can enhance its biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and safety profile.

Research Findings

Recent research has focused on synthesizing analogs with varied substituents to improve potency and selectivity towards specific biological targets. Computational modeling techniques have also been employed to predict the binding affinity of these compounds to their respective targets .

Summary of Applications

ApplicationDescription
Anticancer Exhibits significant growth inhibition in various cancer cell lines; potential for drug development.
Antimicrobial Demonstrates activity against bacterial and fungal strains; promising for new antibiotic development.
Enzyme Inhibition Inhibits key enzymes related to neurodegenerative diseases; potential therapeutic implications.
Drug Design Structure allows for modifications to enhance activity; SAR studies ongoing for optimization.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
Target Compound C₁₈H₂₀FN₃OS 359.46 3-Fluorophenyl, 1,3-thiazole, cyclohexanecarboxamide Undefined (inferred therapeutic)
Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide) C₂₁H₂₄N₄O₂S 396.51 2-Amino-thiazole, acetamide, β-hydroxy-phenylethylamino β3-Adrenergic agonist (overactive bladder)
HE46 (N-[2-(Cyclohexen-1-yl)ethyl]-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide) C₂₀H₃₀N₄O₂S 390.54 Cyclohexylcarbamoylamino, propanamide, thiazole Bioactive insecticide
18F-Mefway (4-(trans-18F-Fluoromethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide) C₂₆H₃₂FN₅O₂ 497.57 18F-Fluoromethyl, piperazinyl, pyridinyl 5-HT1A receptor PET imaging

Key Structural and Functional Insights

Thiazole Core Variations: The target compound and Mirabegron share a 1,3-thiazole ring, but Mirabegron’s 2-amino substitution enhances β3-adrenergic receptor binding . HE46’s thiazole features a cyclohexylcarbamoylamino group, favoring insecticidal activity through unknown mechanisms .

Carboxamide Linkages: The target compound’s cyclohexanecarboxamide differs from Mirabegron’s acetamide and HE46’s propanamide. Cyclohexane’s rigidity may reduce conformational flexibility, impacting target engagement compared to Mirabegron’s flexible β-hydroxy-phenylethylamino chain .

Fluorine Substitution: The 3-fluorophenyl group in the target compound contrasts with 18F-Mefway’s 18F-fluoromethyl group. Fluorine’s electronegativity and small atomic radius enhance binding affinity in imaging agents (e.g., 18F-Mefway’s 5-HT1A receptor specificity) , suggesting the target compound could be optimized for diagnostic or therapeutic roles.

Pharmacological Potential: While Mirabegron’s β3-adrenergic agonism is well-documented , the target compound’s lack of a β-hydroxy group may preclude similar activity. Its fluorophenyl-thiazole motif aligns with kinase inhibitor scaffolds, hinting at anticancer or anti-inflammatory applications, though further validation is required.

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its pharmacological implications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22FN2O2SC_{19}H_{22}FN_{2}O_{2}S with a molecular weight of approximately 422.5 g/mol. The structure features a cyclohexanecarboxamide moiety linked to a thiazole ring substituted with a fluorophenyl group.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with 3-fluorophenyl thiazole intermediates. Various methods have been documented, including refluxing in appropriate solvents and utilizing coupling agents to facilitate the formation of the amide bond.

Antibacterial Activity

Studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, thiazole derivatives have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating a potential mechanism of action involving disruption of bacterial cell wall synthesis or function .

Antitumor Activity

Recent research has highlighted the antitumor effects of thiazole derivatives in vitro and in vivo. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of mitochondrial pathways . The specific compound may share similar pathways, warranting further investigation into its anticancer potential.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against resistant bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new therapeutic agents .
  • Antitumor Mechanisms : In a series of experiments on human cancer cell lines, compounds structurally related to this compound were tested for their ability to inhibit cell proliferation. The findings revealed that these compounds could significantly reduce cell viability via apoptosis induction .

Pharmacological Mechanisms

The biological activity of this compound is likely attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that thiazole derivatives can inhibit key enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
  • Cell Cycle Arrest : Evidence indicates that these compounds may induce cell cycle arrest at specific phases, contributing to their antitumor effects.

Q & A

Q. How can machine learning optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :
  • Dataset creation : Compile reaction variables (solvent, catalyst, temperature) and yields from literature (e.g., Reaxys, SciFinder) .
  • Model training : Use random forest or neural networks (Python/scikit-learn) to predict optimal conditions. Validate with high-throughput robotic synthesis platforms .

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